3-Acetyl-quinolizin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetylquinolizin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)10-6-5-9-4-2-3-7-12(9)11(10)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLKNHWNIMHQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2C=CC=CN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308500 | |
| Record name | 3-Acetyl-4H-quinolizin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788-36-9 | |
| Record name | 3-Acetyl-4H-quinolizin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-4H-quinolizin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Acetyl Quinolizin 4 One and Analogues
Diverse Synthetic Pathways to the Core Quinolizinone Skeleton
The construction of the quinolizinone core is a critical first step in the synthesis of 3-Acetyl-quinolizin-4-one. Chemists have developed a variety of methods to assemble this bicyclic nitrogen-containing heterocycle, ranging from classical cyclization reactions to modern enzymatic and multi-component strategies.
Cyclization Reactions in this compound Synthesis
Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems, including the quinolizinone scaffold. These reactions involve the formation of one or more rings from an acyclic precursor. Intramolecular cyclizations, in particular, are powerful tools for constructing the bicyclic quinolizinone framework.
One prominent strategy involves the use of N-acyliminium ion cyclization . This method has been successfully employed to create quinolizidinone and indolizidinone systems. researchgate.net The process typically involves generating a chiral N-acyliminium ion intermediate from precursors like 2-arylethylamine, which then undergoes an intramolecular reaction to form the desired bicyclic lactam structure. researchgate.net
Another effective approach is intramolecular radical cyclization . This has been demonstrated in the synthesis of benzo[a]quinolizine derivatives from N-α-haloacetylisoquinoline compounds. oup.com Free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has also been shown to produce novel polycyclic systems containing the quinolizine moiety, showcasing the versatility of radical-mediated ring closure. beilstein-journals.org
For the closely related quinolin-2(1H)-one core, the Dieckmann intramolecular cyclization of intermediates like 2-methoxycarbonylanilide is a well-established method. researchgate.net This type of condensation reaction is a classic example of forming a new ring by reacting two ester groups within the same molecule. Such principles of intramolecular condensation are applicable to the synthesis of the quinolizinone ring system.
| Cyclization Type | Key Intermediate | Typical Precursors | Reference |
|---|---|---|---|
| N-Acyliminium Ion Cyclization | Chiral N-acyliminium ion | 2-Arylethylamine and L-glutamic acid | researchgate.net |
| Intramolecular Radical Cyclization | Carbon-centered radical | N-α-haloacetylisoquinoline | oup.com |
| Dieckmann Cyclization (Analogous) | Enolate | Diester-containing acyclic precursors | researchgate.net |
Multi-Component Reactions for this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. organic-chemistry.org While specific MCRs for this compound are not extensively documented, the principles of MCRs used for synthesizing related heterocyclic cores like quinolines and quinazolinones are highly relevant. nih.gov
The Doebner-Miller reaction , an acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds, is a classic MCR for synthesizing quinolines. wikipedia.orgdrugfuture.comiipseries.org This reaction highlights the potential for condensing simple starting materials to build complex heterocyclic systems. Modifications of this approach, using different nitrogen-containing starting materials, could be envisioned for the construction of the quinolizinone skeleton.
More contemporary MCRs, such as the Ugi and Passerini reactions , are based on the unique reactivity of isocyanides and provide access to a vast array of chemical structures. nih.gov The Ugi four-component reaction, for instance, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide product. nih.gov The strategic selection of bifunctional reactants within an MCR framework could potentially lead to a convergent synthesis of the quinolizinone core. For example, a novel synthesis of benzo researchgate.netquinolizin-4-ones has been reported through a three-component reaction involving 3,4-dihydroisoquinolines and azlactones. researchgate.net
| Reaction Name | Number of Components | Key Reactants | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Doebner-Miller Reaction | 3 | Aniline, α,β-Unsaturated Carbonyl | Quinoline (B57606) | wikipedia.orgdrugfuture.com |
| Ugi Reaction | 4 | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | nih.gov |
| Passerini Reaction | 3 | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxyamide | nih.gov |
| Benzo researchgate.netquinolizin-4-one (B12971734) Synthesis | 3 | 3,4-Dihydroisoquinoline, Azlactone | Benzo researchgate.netquinolizin-4-one | researchgate.net |
Enzymatic Synthesis Approaches for Quinolizinone Scaffolds
In the quest for more sustainable and environmentally friendly synthetic methods, enzymatic synthesis has emerged as a powerful alternative to traditional chemical routes. A notable advancement is the one-pot enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds. nih.govrsc.org
This chemoenzymatic strategy integrates three distinct enzymes to construct the quinolizinone core from simple precursors. nih.gov The process involves:
Phenylacetate-CoA ligase (PcPCL) : This enzyme activates 2-pyridylacetic acids into their corresponding CoA thioesters.
Malonyl-CoA synthase (AtMatB) : This enzyme converts malonic acid into malonyl-CoA.
A type III polyketide synthase (HsPKS3) : This enzyme catalyzes the condensation of 2-pyridylacetyl-CoA and one molecule of malonyl-CoA, followed by an intramolecular cyclization of the resulting diketide intermediate to form the 2-hydroxy-4H-quinolizin-4-one scaffold. nih.gov
This integrated enzymatic approach avoids the use of harsh reagents and multistep procedures often associated with chemical synthesis, paving the way for the production of these alkaloids in engineered microorganisms. nih.govrsc.org
Functionalization and Derivatization Strategies for this compound
Once the core quinolizinone skeleton is assembled, subsequent functionalization and derivatization are key to creating analogues with diverse properties. Strategies focus on both modifying the heterocyclic nucleus and transforming the 3-acetyl group.
Regioselective Modifications of the Quinolizinone Nucleus
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the quinolizinone ring system. While direct examples on this compound are limited, methodologies developed for related azaarenes like quinolines provide a blueprint for potential strategies.
Transition metal-catalyzed C-H activation is a powerful modern tool for the direct functionalization of heterocyclic compounds. scilit.com This approach avoids the need for pre-functionalized substrates and allows for the introduction of aryl or alkyl groups at specific C-H bonds, guided by directing groups or the inherent electronic properties of the heterocycle. Such methods could be applied to selectively functionalize the benzene-ring portion of the quinolizinone nucleus.
Another strategy involves directed ortho-metalation or magnesiation . Using strong bases like lithium amides or magnesium-based reagents, a proton can be selectively removed from a position ortho to a directing group or a heteroatom, creating a reactive organometallic intermediate. researchgate.net This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. researchgate.net The nitrogen atom and the ketone group in the quinolizinone core could potentially direct such metalation reactions.
The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles like pyridine (B92270) and quinoline, typically at the position alpha to the nitrogen atom. google.comscientificupdate.comwikipedia.org This reaction, which uses sodium amide or potassium amide, proceeds via a nucleophilic addition-elimination mechanism to introduce an amino group. wikipedia.org This could be a potential route for introducing nitrogen substituents onto the pyridinone ring of the quinolizinone scaffold. researchgate.net
Introduction of Diverse Chemical Moieties at the 3-Acetyl Position
The 3-acetyl group is a versatile chemical handle for a wide array of derivatization reactions, allowing for the extension of the molecule and the introduction of new functional groups and heterocyclic rings.
The carbonyl group of the acetyl moiety can readily undergo condensation reactions . For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) rings fused or linked to the quinolizinone core. researchgate.net Similarly, condensation with other binucleophiles can be used to construct a variety of five- and six-membered heterocyclic systems.
The methyl group of the acetyl function is activated and can participate in reactions as well. For example, it can be brominated to form a 3-bromoacetyl derivative. acgpubs.org This bromoacetyl group is a potent electrophile, susceptible to nucleophilic substitution by various amines, thiols, and other nucleophiles, thereby attaching diverse side chains to the quinolizinone scaffold. For example, 3-bromoacetylcoumarin has been used as a precursor to synthesize a variety of thiazole (B1198619) and imidazoline (B1206853) derivatives. acgpubs.org
Furthermore, the acetyl group can be transformed into other functional groups. For example, reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA) can yield an enaminone, which is a versatile intermediate for synthesizing various pyrimidine-based fused heterocycles. mdpi.com The acetyl group can also be a precursor for building oxadiazole moieties, as demonstrated in the synthesis of novel 3-acetyl coumarin (B35378) oxadiazole derivatives. mdpi.com These transformations highlight the immense potential of the 3-acetyl group as a launchpad for creating a library of diverse this compound analogues.
Catalytic Methodologies in the Synthesis of this compound
The development of catalytic methodologies has revolutionized the synthesis of complex heterocyclic scaffolds, including the quinolizinone core. These methods offer significant advantages in terms of efficiency, selectivity, and atom economy over classical synthetic routes. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for constructing the this compound framework and its analogues.
Transition-Metal Catalysis (e.g., Rh(III), Pd, Cu)
Transition-metal catalysts are instrumental in orchestrating intricate bond-forming events, enabling the construction of the quinolizinone skeleton through various mechanistic pathways such as C-H activation, cross-coupling reactions, and cascade processes.
Rhodium(III) Catalysis:
Rhodium(III)-catalyzed C-H activation and annulation strategies have been successfully employed for the synthesis of quinolizinone derivatives. nih.gov These reactions typically proceed through a catalytic cycle involving C-H bond activation of a suitable substrate, followed by coupling with a reaction partner to construct the heterocyclic ring. For instance, a notable method involves the reaction of enamides with triazole substrates, where a Rh(III) catalyst facilitates a [3+3] cyclization cascade. nih.gov In this process, the formyl group of a methoxyamine can act as a traceless directing group, guiding the regioselective C-H activation. nih.gov
A synthetic method for a range of cinnolin-3(2H)-one derivatives has been developed from the reaction of azobenzenes with diazotized Meldrum's acid via Rh-catalyzed C-H alkylation followed by cyclization. nih.gov
Table 1: Examples of Rh(III)-Catalyzed Synthesis of Quinolizinone Analogues
| Starting Materials | Catalyst System | Key Features | Ref. |
|---|---|---|---|
| Enamides and Triazoles | [Rh(III)Cp*Cl2]2 | C-H activation, [3+3] cyclization, High regioselectivity | nih.gov |
Palladium Catalysis:
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing quinolin-2(1H)-one and quinazolinone scaffolds suggests its potential for this compound synthesis. nih.gov Common palladium-catalyzed reactions include Heck, Suzuki, and Buchwald-Hartwig couplings, which are pivotal for forming key C-C and C-N bonds. nih.govmdpi.com For example, the synthesis of quinolin-2(1H)-ones has been achieved through a pseudo-domino process involving a Heck reaction followed by an intramolecular Buchwald-Hartwig C-N bond formation. nih.gov Another approach involves the palladium-catalyzed carbonylative annulation of 2-iodoanilines with alkynes. nih.gov
Protocols for synthesizing quinazolinylphenyl-1,3,4-thiadiazole conjugates utilize palladium-catalyzed Suzuki cross-coupling reactions with bromo-substituted quinazolines and boronic acid pinacol (B44631) esters. researchgate.net These reactions often employ catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). mdpi.comresearchgate.net
Table 2: Palladium-Catalyzed Reactions for Synthesis of Related Heterocycles
| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Ref. |
|---|---|---|---|---|
| Heck/Buchwald-Hartwig | Pd(OAc)2 | 2-Bromocinnamamide, Aryl iodides | 4-Arylquinolin-2(1H)-ones | nih.gov |
| Carbonylative Annulation | Pd catalyst | 2-Iodoanilines, Alkynes | 3,4-Disubstituted quinolin-2(1H)-ones | nih.gov |
Copper Catalysis:
Copper catalysts offer a more economical and environmentally benign alternative to precious metals like palladium and rhodium. chim.it They have been effectively used in the synthesis of quinazolinones and related N-heterocycles through various mechanisms, including cascade reactions and C-H activation. chim.it For instance, a copper-catalyzed cascade reaction of 2-halobenzamides with nitriles provides a convenient route to quinazolinone derivatives. chim.it Another approach involves the copper-catalyzed oxidative coupling for the synthesis of 4(3H)-quinazolinones. chim.it
Enantioselective synthesis of privileged pyrroloquinazolinone motifs has been achieved through a copper-catalyzed borylative cyclization, demonstrating high enantio- and diastereocontrol. nih.gov This highlights the potential of copper catalysis in accessing chiral quinolizinone structures. Furthermore, copper-catalyzed cascade methods using readily available materials like (2-bromophenyl)methylamines and amidine hydrochlorides have been developed for quinazoline (B50416) synthesis, often using air as a green oxidant. organic-chemistry.org A Cu(I)-catalyzed synthesis of quinazolines has also been reported via a cascade cyclization/hydrodehalogenation process. rsc.org
Table 3: Copper-Catalyzed Methodologies for N-Heterocycle Synthesis
| Reaction Type | Catalyst System | Key Features | Product Type | Ref. |
|---|---|---|---|---|
| Cascade Reaction | Cu catalyst | Use of 2-halobenzamides and nitriles | Quinazolinones | chim.it |
| Borylative Cyclization | Cu catalyst/Chiral phosphine (B1218219) ligands | High enantio- and diastereocontrol | Pyrroloquinazolinones | nih.gov |
| Sequential N-Arylation/Aerobic Oxidation | CuBr | Use of air as an oxidant | Quinazolines | organic-chemistry.org |
Organocatalysis and Base-Promoted Annulations (e.g., DBU)
Organocatalysis has emerged as a powerful third pillar in catalysis, complementing metal- and biocatalysis. nih.govprinceton.edu It utilizes small organic molecules to catalyze reactions, offering advantages such as low toxicity, stability, and ready availability. nih.gov Base-promoted annulations, particularly using strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are also effective for constructing heterocyclic rings.
Organocatalysis:
The application of organocatalysts in the synthesis of quinolizinone derivatives is an area of growing interest. While direct examples for this compound are not extensively documented, the principles of organocatalysis, such as iminium and enamine activation, can be conceptually applied. princeton.edu Chiral organocatalysts, such as proline and its derivatives, have been widely used in asymmetric synthesis. sigmaaldrich.com For instance, quinine (B1679958) has been shown to be an effective organocatalyst in the amination of pyrazolones with high enantioselectivity. nih.gov The development of novel organocatalytic methods could provide enantioselective routes to chiral quinolizinone analogues. nih.gov
DBU-Promoted Annulations:
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a widely used organic base that can promote various annulation reactions to form heterocyclic systems. organic-chemistry.org DBU-mediated or promoted reactions often proceed through a domino or cascade sequence, involving steps like Michael addition, intramolecular cyclization, and aromatization. nih.gov For example, DBU has been used to mediate a formal [4+2] annulation reaction to provide biologically significant 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org This reaction proceeds under mild conditions with a broad substrate scope. organic-chemistry.org
Similarly, DBU has been employed in the [4+2] annulation of donor-acceptor cyclopropanes to synthesize fully substituted anilines. rsc.org A DBU-promoted cascade reaction between vinylogous malononitrile (B47326) derivatives and chlorinated nitrostyrenes has also been reported for the synthesis of polysubstituted arenes. nih.gov These examples demonstrate the utility of DBU in facilitating the construction of complex cyclic systems from simple precursors, a strategy that could be adapted for the synthesis of the this compound core.
Table 4: DBU-Promoted Annulation Reactions for Heterocycle Synthesis
| Reaction Type | Substrates | Key Steps | Product Type | Ref. |
|---|---|---|---|---|
| Formal [4+2] Annulation | o-Chloromethyl anilines, Azlactones | Generation of aza-ortho-quinone methides | 3,4-Dihydroquinolin-2(1H)-ones | organic-chemistry.org |
| [4+2] Annulation | Donor-acceptor cyclopropanes, 3-Aryl-2-cyanoacrylates | Ring opening, Michael addition, Cyclization | Fully substituted anilines | rsc.org |
| Cascade Annulation | 2-Aryl-3-nitro-2H-chromenes, 1,3-Cyclohexanediones | Michael addition, Intramolecular nucleophilic addition, Aromatization | Benzofuro[2,3-c]chromenones | nih.gov |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. researchgate.netrroij.com These principles focus on aspects such as the use of renewable feedstocks, atom economy, safer solvents and reagents, and energy efficiency. mdpi.com
In the context of synthesizing this compound and its analogues, green chemistry approaches can be implemented in several ways. One notable example is the development of a sustainable and selective synthesis of 3,4-dihydroquinolizin-2-one and quinolizin-2-one (B372528) derivatives. rsc.org This methodology utilizes the tandem reactions of penta-3,4-dien-2-ones with pyridine in aqueous ethanol (B145695) at room temperature. rsc.org The use of a water-ethanol solvent system is environmentally benign, and the work-up procedure is simplified to precipitation and filtration, allowing for easy recycling of the solvent. rsc.org Furthermore, the in situ formed dihydroquinolizinones can be dehydrogenated using molecular oxygen from the air at a higher temperature to yield the corresponding quinolizinones, avoiding the need for harsh or toxic oxidizing agents. rsc.org
The development of synthetic methods for quinoline derivatives, which are structurally related to quinolizinones, has also seen a shift towards greener approaches. nih.gov Classical methods for quinoline synthesis often involve hazardous reagents, high temperatures, and long reaction times. nih.gov Modern green alternatives focus on microwave-assisted synthesis, ultrasound irradiation, and one-pot reactions to improve efficiency and reduce environmental impact. nih.gov
Key Green Chemistry Strategies Applicable to Quinolizinone Synthesis:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or solvent-free conditions. mdpi.comrsc.org
Catalysis: Employing catalysts (metal or organocatalysts) in small amounts to replace stoichiometric reagents, thereby reducing waste. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com
Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov
Use of Benign Oxidants: Employing air or molecular oxygen as the oxidant instead of heavy metal-based or other hazardous oxidizing agents. organic-chemistry.orgrsc.org
By adopting these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of green and environmentally responsible chemical manufacturing. researchgate.net
Elucidation of Reaction Mechanisms and Transformational Chemistry
Electrophilic and Nucleophilic Reactions of 3-Acetyl-quinolizin-4-one
The reactivity of the this compound system is characterized by the presence of both electrophilic and nucleophilic centers, making it a valuable precursor for a variety of heterocyclic compounds. researchgate.net
Electrophilic Reactions:
The quinolizinone ring itself is generally electron-deficient and thus less prone to electrophilic attack compared to benzene. However, electrophilic substitution can occur, often requiring harsh conditions. The substitution pattern is influenced by the directing effects of the existing substituents and the nature of the electrophile. For instance, nitration of quinoline (B57606) with fuming nitric acid in the presence of sulfuric acid yields a mixture of 5-nitro and 8-nitro derivatives, demonstrating that electrophilic attack occurs on the carbocyclic ring. tutorsglobe.com In the case of this compound, the acetyl group is a deactivating group, further reducing the reactivity of the pyridone ring towards electrophiles. However, the nitrogen atom can be protonated or alkylated. tutorsglobe.com
Nucleophilic Reactions:
The quinolizinone system is more susceptible to nucleophilic attack, particularly at the positions α and γ to the ring nitrogen. The presence of the acetyl group at the 3-position and the carbonyl group at the 4-position enhances the electrophilicity of the ring.
A notable reaction is the transformation of 1,3-dinitroquinolizin-4-one with enolate anions. oup.com In this reaction, the initial nucleophilic attack occurs at the 2-position of the quinolizinone ring, followed by an intramolecular attack at the carbonyl carbon (position 4), leading to a ring transformation to produce substituted benzene-1,3-diols. oup.com This demonstrates the susceptibility of the carbonyl carbon to nucleophilic attack in a conjugated system. oup.com
Another example involves the reaction of 3,4-dihydroferroceno[c]pyridines with azlactones, which proceeds through a domino reaction initiated by the nucleophilic enamine attacking the azlactone. researchgate.net This leads to the formation of fused pyridine (B92270) derivatives. researchgate.net Furthermore, the synthesis of 3-amino-6,7-dihydroferroceno[a]quinolizin-4-one derivatives involves the reaction of 3,4-dihydroferroceno[c]pyridines with 4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5(4H)-one, where the intermediate involves the addition to the alkyl group of the pyridine derivative. researchgate.net
The table below summarizes key nucleophilic reactions involving the quinolizinone scaffold.
| Reactant(s) | Reagent/Conditions | Product(s) | Key Observations |
| 1,3-Dinitroquinolizin-4-one | Ethyl sodio-3-oxobutanoate in DMF | Ethyl 2,6-dihydroxy-3-nitrobenzoate | Ring transformation occurs. oup.com |
| 1,3-Dinitroquinolizin-4-one | Diethyl sodio-3-oxopentanedioate | Diethyl 2,4-dihydroxy-5-nitro-1,3-benzenedicarboxylate | Ring transformation occurs. oup.com |
| 3,4-Dihydroferroceno[c]pyridines | 4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | Derivatives of 3-amino-2-phenyl-3,4,6,7-tetrahydroferroceno[a]quinolizin-4-one | Domino reaction leads to fused pyridines. researchgate.net |
Pericyclic and Cycloaddition Reactions Involving the Quinolizinone Ring System
Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for the construction of complex cyclic systems. amazonaws.comifasonline.com Cycloaddition reactions, a major class of pericyclic reactions, involve the combination of two π-systems to form a ring. amazonaws.commsu.edu
The quinolizinone ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the substitution pattern and reaction partner. For example, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been shown to produce cyclohepta[b]indoles. uchicago.edu This type of reaction could potentially be applied to quinolizinone derivatives with appropriate alkenyl substituents.
Dipolar cycloadditions are another important class of reactions for constructing five-membered heterocyclic rings. msu.edu While specific examples involving this compound are not prevalent in the provided search results, the general principle suggests that the quinolizinone ring could react with 1,3-dipoles.
The table below outlines the general types of pericyclic reactions.
| Reaction Type | Description | Example |
| Diels-Alder | [4+2] cycloaddition between a conjugated diene and a dienophile. amazonaws.com | Cyclopentadiene reacting with an alkene. amazonaws.com |
| Dipolar Cycloaddition | [3+2] cycloaddition between a 1,3-dipole and a dipolarophile. msu.edu | Reaction of an azide (B81097) with an alkyne to form a triazole. |
| Electrocyclic Reaction | Intramolecular reaction involving the formation of a σ-bond between the termini of a conjugated π-system. amazonaws.comifasonline.com | Ring-closing of a conjugated triene to form a cyclohexadiene. ifasonline.com |
Photochemical Transformations of this compound Derivatives
Photochemical reactions offer unique pathways for the synthesis and transformation of organic molecules by accessing excited electronic states. chim.it These reactions can lead to products that are not achievable through thermal methods. mdpi.com
The photochemistry of quinolizinone derivatives can involve various transformations, including cyclizations, rearrangements, and fragmentations. For instance, irradiation of styrylpyridine derivatives can lead to the formation of benzo[c]quinolizinium ions through a photoinduced cyclization. beilstein-journals.org This suggests that this compound derivatives with appropriate unsaturated substituents could undergo similar photocyclization reactions.
A metal-free method for the C-H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium salts, which are structurally related to quinolizinones, has been developed using visible light photocatalysis. nih.govacs.org This reaction proceeds via aryl radicals generated from diazonium salts and has a broad substrate scope, offering a potential route for the synthesis of 3-aryl-substituted quinolizinones. nih.govacs.org
The table below details a relevant photochemical transformation.
| Reactant | Catalyst/Conditions | Product | Reaction Type |
| 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates and heteroarenes | Eosin Y disodium (B8443419) salt, green light (510 nm) | 3-Heteroaryl-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines | Photoredox C-H arylation nih.govacs.org |
Redox Chemistry of the this compound Scaffold
The redox chemistry of the this compound scaffold involves both oxidation and reduction reactions, which can modify the heterocyclic core or the substituents.
Reduction:
The quinolizinone ring can be reduced under various conditions. For example, the reduction of 4-oxo-4H-quinolizine-3-diazonium tetrafluoroborates with isopropanol (B130326) leads to the corresponding 3-unsubstituted quinolizinones. acs.org
Oxidation:
Oxidation reactions can be used to introduce new functional groups or to aromatize partially saturated rings. For instance, the oxidation of 3-amino-2-phenyl-3,4,6,7-tetrahydroferroceno[a]quinolizin-4-one derivatives with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) results in the formation of the corresponding 6,7-dihydroferroceno[a]quinolizin-4-one. researchgate.net
A redox-neutral synthesis of isoquinolones has been achieved using a Cp*Co(III)-catalyzed C-H activation/annulation reaction, where the N-Cl bond of an N-chloroamide acts as an internal oxidant. acs.org This type of strategy could potentially be adapted for the synthesis of quinolizinone derivatives.
The table below summarizes key redox reactions.
| Reactant | Reagent/Conditions | Product | Reaction Type |
| 4-Oxo-4H-quinolizine-3-diazonium tetrafluoroborates | Isopropanol | 3-Unsubstituted 4-oxo-4H-quinolizin-4-ones | Reduction acs.org |
| 3-Amino-2-phenyl-3,4,6,7-tetrahydroferroceno[a]quinolizin-4-one derivatives | DDQ | 3-Amino-2-phenyl-6,7-dihydroferroceno[a]quinolizin-4-one | Oxidation researchgate.net |
| N-Chlorobenzamides and vinyl acetate | [Cp*Co(CO)I2], AgOAc, NaOAc | 3,4-Unsubstituted isoquinoline-1(2H)-ones | Redox-neutral annulation acs.org |
Rearrangement and Ring Contraction Reactions of this compound Derivatives
Rearrangement reactions are fundamental transformations in organic chemistry that involve the migration of an atom or group within a molecule. libretexts.org Ring contraction reactions, a subset of rearrangements, lead to the formation of a smaller ring from a larger one. chemistrysteps.com
A significant rearrangement involving the quinolizinone skeleton is the thermal transformation of 3-azido-4H-quinolizin-4-ones. researchgate.netresearchgate.net Heating 3-azido-1-cyano-4H-quinolizin-4-one in acetic anhydride (B1165640) results in a ring contraction to produce 3-(diacetylamino)indolizine-1-carbonitrile. researchgate.netresearchgate.net Similarly, heating in acetic acid yields the corresponding 3-(acetylamino)indolizine-1-carbonitrile. researchgate.netresearchgate.net This reaction provides a novel route to 3-aminoindolizine derivatives. The reaction outcome is highly dependent on the solvent. For example, heating the same 3-azido-1-cyano-4H-quinolizin-4-one in toluene (B28343) affords 2-(pyridin-2-yl)fumaronitrile. researchgate.netresearchgate.net
Another notable rearrangement is the aza-Wolff rearrangement observed upon heating 4-oxo-4H-quinolizine-3-diazonium tetrafluoroborates in primary alcohols, which leads to the formation of alkyl indolizine-3-carboxylates. researchgate.net
The table below summarizes these rearrangement and ring contraction reactions.
| Reactant | Conditions | Product | Reaction Type |
| 3-Azido-1-cyano-4H-quinolizin-4-one | Acetic anhydride, heat | 3-(Diacetylamino)indolizine-1-carbonitrile | Ring Contraction researchgate.netresearchgate.net |
| 3-Azido-1-cyano-4H-quinolizin-4-one | Acetic acid, heat | 3-(Acetylamino)indolizine-1-carbonitrile | Ring Contraction researchgate.netresearchgate.net |
| 3-Azido-1-cyano-4H-quinolizin-4-one | Toluene, heat | 2-(Pyridin-2-yl)fumaronitrile | Rearrangement researchgate.netresearchgate.net |
| 4-Oxo-4H-quinolizine-3-diazonium tetrafluoroborates | Primary alcohols, heat | Alkyl indolizine-3-carboxylates | Aza-Wolff Rearrangement researchgate.net |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the structural framework of 3-Acetyl-quinolizin-4-one. Each method offers unique insights into the molecule's connectivity, functional groups, and electronic environment.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is a powerful tool for the definitive structural elucidation of quinolizinone derivatives. nih.govresearchgate.net The analysis of chemical shifts, coupling constants, and through-space correlations in 1H and 13C NMR spectra allows for the unambiguous assignment of all proton and carbon resonances. nih.gov For instance, in studies of related quinolizinone scaffolds, comprehensive analysis of 1D and 2D NMR spectra has been crucial for confirming the final structure. nih.govacs.org The chemical shifts in the 1H NMR spectrum of quinolizinone derivatives are typically observed in specific regions, with aromatic protons appearing at distinct chemical shifts and coupling patterns that reveal their substitution pattern. nih.gov Similarly, 13C NMR provides detailed information about the carbon skeleton. rsc.org 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons within the molecule, which is essential for complex structures. nottingham.ac.uk The structural determination of various quinolizinone and related heterocyclic systems has been successfully achieved through the combined use of these NMR methodologies. researchgate.netdntb.gov.ua
Table 1: Representative 1H NMR Spectral Data for a Quinolizinone Derivative.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| H-a | 8.81 | d | 7.0 |
| H-b | 7.44 | d | 9.0 |
| H-c | 7.34 | t | 8.0 |
| H-d | 6.92 | t | 6.0 |
| H-e | 6.39 | s | - |
| H-f | 6.01 | s | - |
Note: This table is a representative example based on data for a related 2-hydroxy-4H-quinolizin-4-one scaffold and serves to illustrate the type of data obtained from 1H NMR spectroscopy. nih.gov Data is for illustrative purposes and does not represent this compound directly.
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation studies. nih.gov
The fragmentation patterns observed in the MS/MS spectra are indicative of the compound's structure. chemguide.co.uk The cleavage of the acetyl group is a predictable fragmentation pathway for this compound. libretexts.org The stability of the resulting fragment ions, such as acylium ions ([RCO]+), often dictates the most abundant peaks in the spectrum. chemguide.co.uklibretexts.org The fragmentation of the quinolizinone core itself can lead to a series of characteristic product ions, providing further structural confirmation. researchgate.net The study of these fragmentation pathways is a powerful tool for the structural elucidation of both synthetic and natural products. nih.gov
Table 2: Predicted Fragmentation of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| [M+H]+ | [M+H - 42]+ | Loss of ketene (B1206846) (CH2=C=O) |
| [M+H]+ | [M+H - 43]+ | Loss of acetyl radical (•COCH3) |
| [M+H]+ | [M+H - 28]+ | Loss of carbon monoxide (CO) from the quinolizinone ring |
Note: This table presents predicted fragmentation pathways based on common fragmentation patterns of acetylated compounds and heterocyclic systems. chemguide.co.uklibretexts.orglibretexts.org The exact m/z values would depend on the specific isotopic composition.
Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.net The combined analysis of IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. scispace.com These experimental spectra can be compared with theoretical spectra calculated using computational methods, such as Density Functional Theory (DFT), to aid in the assignment of vibrational frequencies and to gain a deeper understanding of the molecular structure. nih.gov
UV-Vis and luminescence spectroscopy are employed to investigate the electronic structure and photophysical properties of this compound. researchgate.net The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. Quinolizinone derivatives typically exhibit absorption maxima in the UV region, with the exact position and intensity of the peaks being influenced by the substitution pattern and the solvent. beilstein-journals.orgbeilstein-journals.org The presence of conjugated systems within the molecule leads to characteristic absorption bands. libretexts.org
Luminescence spectroscopy, particularly fluorescence, provides insights into the excited state properties of the molecule. Many quinolizinone and related heterocyclic systems are known to be fluorescent. acs.orgrsc.org The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment. rsc.orgresearchgate.net The study of these photophysical properties is important for potential applications in areas such as fluorescent probes and materials science. rsc.org
X-ray Crystallography for Three-Dimensional Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis provides accurate bond lengths, bond angles, and torsional angles. researchgate.net This information confirms the connectivity of the atoms and reveals the molecule's conformation in the crystal lattice. beilstein-journals.org
Crystallographic studies on related quinolizinone and quinazolinone structures have been instrumental in unambiguously confirming their chemical structures. researchgate.netnih.gov The data obtained from X-ray crystallography can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. acs.org
Conformational Dynamics and Stereochemical Investigations of this compound
The conformational flexibility of this compound is a key aspect of its chemistry. The rotation around the single bond connecting the acetyl group to the quinolizinone ring can lead to different conformers. acs.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are often used to investigate the relative energies of these conformers and the barriers to their interconversion. acs.orgresearchgate.net
Molecular dynamics simulations can provide further insights into the conformational dynamics of the molecule in solution. beilstein-journals.orgacs.org These simulations can help to understand how the molecule behaves over time and how its conformation is influenced by the solvent. researchgate.net Stereochemical investigations are also important, particularly if chiral centers are present in derivatives of this compound. ndl.go.jp The combination of experimental techniques, such as NMR, and computational modeling provides a powerful approach to understanding the complex conformational landscape and stereochemistry of these molecules. acs.orgresearchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-hydroxy-4H-quinolizin-4-one |
| Quinolizinone |
| Quazolinone |
Theoretical and Computational Chemistry of 3 Acetyl Quinolizin 4 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 3-Acetyl-quinolizin-4-one, these methods can map out electron distribution, identify reactive sites, and determine the stability of the molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the electronic properties of heterocyclic systems like quinolizinones. For this compound, DFT calculations would typically be employed to optimize the molecular geometry, revealing precise bond lengths and angles.
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting how the molecule will interact with other reagents. In this compound, the nitrogen atom and the oxygen atoms of the ketone and acetyl groups are expected to be key sites for intermolecular interactions.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Quinolizinone Scaffold (Note: This table is illustrative and does not represent actual calculated data for this compound, which is not available in the cited sources.)
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for molecular properties and reaction energetics.
For this compound, ab initio calculations could be used to:
Validate DFT Geometries: Provide a higher-level benchmark for the molecular structure.
Calculate Reaction Barriers: Determine the energy required for potential reactions, such as electrophilic substitution or nucleophilic addition, by locating the transition state structures on the potential energy surface.
Predict Thermochemical Data: Accurately compute properties like enthalpy of formation and Gibbs free energy.
These methods are particularly valuable for studying reaction mechanisms where electron correlation effects, which are approximated in DFT, are critical for an accurate description.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations model the behavior of a molecule in a defined environment, such as in a solvent or interacting with a biological target.
For this compound, an MD simulation could reveal:
Conformational Preferences: Although the quinolizinone core is largely rigid, the acetyl group at the 3-position has rotational freedom. MD simulations can explore the preferred orientations of this group and the energy barriers between different conformations.
Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how intermolecular forces, like hydrogen bonding, influence its structure and dynamics.
Binding Stability: In the context of drug design, where quinolizin-4-ones have been studied as inhibitors of enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), MD simulations are crucial. They can assess the stability of the ligand-protein complex, analyzing fluctuations and interactions over time to confirm a stable binding mode.
Table 2: Key Analyses from a Typical Molecular Dynamics Simulation (Note: This table describes the type of data obtained from MD simulations, not specific results for this compound.)
| Analysis Type | Information Gained |
|---|---|
| Root Mean Square Deviation (RMSD) | Assesses the stability of the molecule's conformation or a ligand-protein complex over time. |
| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the molecule by measuring the fluctuation of each atom. |
| Radial Distribution Function (RDF) | Describes the probability of finding another molecule at a certain distance, key for analyzing solvation shells. |
| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds with solvent or a binding partner. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively.
For a class of compounds like substituted quinolizinones, a QSAR/QSPR study focusing on reactivity would involve:
Descriptor Calculation: Calculating a set of numerical descriptors for each molecule. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, atomic charges) descriptors.
Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that links the descriptors to an observed property (e.g., reaction rate, interaction energy).
Validation: Rigorously testing the model's predictive power on an external set of compounds.
While specific QSAR studies on the reactivity of this compound are not documented in the searched literature, this approach could theoretically be used to understand how substitutions on the quinolizinone ring influence its chemical reactivity or its non-covalent interaction strength with a target.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: DFT calculations (often using the GIAO method) can predict the ¹H and ¹³C NMR chemical shifts. By calculating the spectra for different possible isomers or conformers, these predictions can be invaluable for confirming the correct structure when compared with experimental data.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the peaks in an IR spectrum. While calculated frequencies often have a systematic error, they can be scaled to provide a predicted spectrum that matches well with experimental results, helping to assign specific vibrational modes to observed absorption bands. For this compound, this would allow for the characteristic vibrational modes of the C=O groups (ketone and acetyl) and the aromatic system to be identified.
Validation involves a direct comparison of the computationally predicted spectrum with an experimentally measured one. A strong correlation between the two provides high confidence in the assigned molecular structure.
Mechanistic Investigations of Biological Interactions and Target Identification Strictly Pre Clinical/in Vitro Focus
Ligand-Target Binding Studies of 3-Acetyl-quinolizin-4-one with Biomolecules (e.g., enzymes, receptors)
There are no publicly available studies that have investigated the direct binding of this compound to specific biomolecular targets such as enzymes or receptors. Research detailing binding affinities (e.g., Kd, Ki), dissociation constants, or the identification of specific protein targets for this compound has not been published. Therefore, a data table of ligand-target binding parameters cannot be generated.
In Vitro Enzyme Inhibition/Activation Studies of this compound
No in vitro assays documenting the inhibitory or activating effects of this compound on specific enzymes have been reported in the scientific literature. As a result, data on parameters such as IC50 or EC50 values, the mechanism of enzyme inhibition or activation (e.g., competitive, non-competitive), and the specific enzymes targeted by this compound are not available. Consequently, a data table summarizing enzyme kinetics is not possible.
Cellular Pathway Modulation by this compound (e.g., gene expression, signal transduction pathways)
There is a lack of research on the effects of this compound on cellular pathways. Studies investigating changes in gene expression profiles, modulation of signal transduction cascades (such as phosphorylation events), or other cellular responses following treatment with this compound have not been documented.
Structure-Mechanism Relationship Studies for this compound (focus on molecular interaction, not therapeutic efficacy)
Specific structure-mechanism relationship studies for this compound are not present in the available literature. While the broader quinolizinone scaffold is of interest in medicinal chemistry, detailed investigations into how the 3-acetyl and 4-oxo functionalities of this specific molecule govern its interactions with biological targets at a molecular level have not been published. This includes a lack of computational studies, such as molecular docking or molecular dynamics simulations, that would elucidate its binding modes.
Advanced Applications in Chemical Sciences and Materials Technology
3-Acetyl-quinolizin-4-one as a Versatile Synthetic Intermediate
The 4H-quinolizin-4-one core, particularly when functionalized, serves as a crucial building block for the synthesis of more complex heterocyclic systems. The reactivity of the acetyl group and the quinolizinone nucleus allows for a variety of chemical transformations. This scaffold is recognized as an important starting material for creating other heterocyclic structures. kthmcollege.ac.in
Researchers have developed numerous methods to construct the quinolizinone framework, which can then be elaborated further. These synthetic strategies include:
Tandem Reactions: A tandem Horner-Wadsworth-Emmons olefination/cyclisation method provides facile access to substituted 4H-quinolizin-4-ones that are encoded with a range of functional groups. rsc.org
Organocatalytic Cascades: An organocatalytic Michael/aza-Michael cascade reaction has been developed to build functionalized quinolizine scaffolds, demonstrating the utility of the core structure in intricate, multi-step syntheses. researchgate.net
Metal-Catalyzed Syntheses: Various metal-catalyzed reactions, such as those involving palladium, rhodium, and gold, are employed to create the quinolizinone ring system, often through C-H activation or carbonylation pathways. kthmcollege.ac.in For instance, a one-pot synthesis of 3-substituted 4H-quinolizin-4-ones has been achieved with high efficiency and a broad substrate scope. nih.gov
The functional groups on the this compound molecule are amenable to further modification. For example, the C3 position is often targeted for transformations. In one study, thermal reactions of 3-azido-4H-quinolizin-4-ones, which are related to the 3-acetyl derivative, led to ring contractions, forming functionalized 3-aminoindolizine derivatives. researchgate.net This highlights the potential of the quinolizinone core to serve as a precursor to different heterocyclic systems. The active sites on the molecule allow for further modifications, expanding its synthetic utility. nih.gov
Integration of this compound into Supramolecular Assemblies
The planar structure and the presence of heteroatoms with lone pairs of electrons make the quinolizinone scaffold suitable for forming non-covalent interactions, which are the basis of supramolecular chemistry. These interactions, including hydrogen bonding and π-π stacking, can guide the self-assembly of molecules into larger, ordered structures. iitg.ac.innih.gov
While direct studies on this compound are specific, research on related quinoline (B57606) and quinone derivatives provides strong evidence for this potential.
Organogels: A quinoline derivative was shown to act as a gelator, forming stable organogels in various solvents through self-assembly. rsc.org The formation of these gels was accompanied by a red-shift in fluorescence, indicating molecular aggregation. rsc.org
Molecular Packing: In related quinacridone (B94251) derivatives, intermolecular π-π interactions lead to the formation of molecular columns in the solid state. nih.gov The nature of this packing directly influences the photoluminescent and electroluminescent properties of the material. nih.gov
Functional Assemblies: Supramolecular engineering of related nitrogen heterocycles has been used to create materials with tailored properties, such as aggregation-induced emission (AIE) for applications in photocatalysis. researchgate.net A specific derivative, 3-acetyl-7,12-dihydroindolo[2,3-a]quinolizin-4(6H)-one, has been noted for its involvement in supramolecular assembly. chem960.com
These examples underscore the capacity of the quinolizinone framework to participate in the formation of structured, functional supramolecular materials.
Applications in Sensing and Molecular Recognition Systems (e.g., chemosensors, fluorescent probes)
The inherent fluorescence of the 4H-quinolizin-4-one system makes it an attractive scaffold for the development of chemosensors and fluorescent probes. acs.org These sensors operate by changing their photophysical properties, such as fluorescence intensity or color, upon binding to a specific analyte.
Derivatives of 4H-quinolizin-4-one have been successfully developed as selective fluorescent chemosensors for various metal ions.
Iron (Fe³⁺) Detection: A sensor based on the 4H-quinolizin-4-one framework was synthesized and demonstrated high selectivity for Fe³⁺ ions. rsc.orgresearchgate.net The binding stoichiometry was determined to be 1:1, and the sensor exhibited a low detection limit of 53.39 nM. researchgate.net
Zinc (Zn²⁺) Detection: A sensor based on the related 1H-pyrazolo[3,4-b]quinoline scaffold showed a 13-fold increase in fluorescence quantum yield upon binding to Zn²⁺, with a detection limit of 1.93 × 10⁻⁷ M. mdpi.com Such sensors have been used to detect zinc ions within eukaryotic cells. mdpi.com
Aluminum (Al³⁺) Detection: A probe using the closely related quinoline structure exhibited a 286-fold fluorescence enhancement specifically in the presence of Al³⁺ ions. nih.gov
Biological Labeling: Quinolizinium-based fluorescent reagents have been prepared for the selective modification and labeling of cysteine-containing peptides and proteins, showcasing their utility in biological research. nih.gov
The table below summarizes the performance of various quinolizinone-based and related heterocyclic fluorescent sensors.
| Sensor Base | Analyte | Observed Change | Detection Limit (LOD) | Reference |
| 4H-quinolizin-4-one | Fe³⁺ | Fluorescence change | 53.39 nM | researchgate.net |
| 1H-pyrazolo[3,4-b]quinoline | Zn²⁺ | 13-fold fluorescence enhancement | 1.93 × 10⁻⁷ M | mdpi.com |
| Quinoline derivative | Al³⁺ | 286-fold fluorescence enhancement | Not Specified | nih.gov |
| Rhodamine-Quinolizinium | Cu²⁺ | Formation of new absorption band | Not Specified | beilstein-journals.org |
Role of this compound in Catalysis (e.g., as a ligand, organocatalyst)
The application of this compound and its derivatives in catalysis is an emerging area. The nitrogen and oxygen atoms in the quinolizinone core possess lone pairs of electrons, making them potential coordination sites for metal catalysts, thereby acting as ligands.
While the direct use of this compound as a catalyst is not extensively documented, the synthesis of the quinolizinone scaffold itself often involves sophisticated catalytic methods.
Ligand Potential: The synthesis of quinazolinone derivatives can be promoted by ruthenium catalytic systems where an external ligand is crucial for high selectivity. nih.gov Similarly, platinum complexes with rollover-coordinated bipyridine ligands have noteworthy applications in catalysis, where an uncoordinated nitrogen atom can act as a Lewis base to influence reactivity. mdpi.com This suggests that the quinolizinone structure has the features to act as a ligand in transition metal catalysis.
Organocatalysis: Asymmetric organocatalysis is a powerful tool for constructing chiral molecules, and reactions have been developed to produce chiral frameworks containing the indolo[2,3-a]quinolizine (B11887597) structure. unl.pt However, in these cases, the quinolizine derivative is typically the product of the catalytic reaction rather than the catalyst itself. unl.ptrsc.org
Catalytic Synthesis: The synthesis of the quinolizinone core is frequently achieved through catalysis. For example, rhodium(III)-catalyzed double C-H activation is an efficient route to polycyclic 4H-quinolizin-4-ones. kthmcollege.ac.in This intimate relationship between the molecule and metal catalysts highlights the potential for designing quinolizinone-based ligands for future catalytic applications.
Optoelectronic Properties and Potential in Materials Science (e.g., organic semiconductors, fluorescent materials)
The conjugated π-system of the 4H-quinolizin-4-one scaffold imparts it with interesting photophysical properties, making it a candidate for applications in materials science, particularly as a fluorescent material.
An efficient method for synthesizing 3-substituted 4H-quinolizin-4-ones found that the resulting compounds were fluorescent. rsc.org The fluorescence quantum yield (ΦF) of these materials was dependent on the substituent at the 3-position, ranging from 0.04 to 0.36. rsc.org This tunability is a key feature for developing new fluorescent materials.
Further research into related structures has revealed significant potential:
High Quantum Yields: A series of helical quinolizinium (B1208727) salts, prepared through rhodium-catalyzed reactions, were found to be highly fluorescent, emitting in the orange-red part of the spectrum (606–682 nm) with impressive quantum yields of up to 99%. rsc.org
Tunable Properties: Quinolizinium compounds have been described as versatile cationic fluorescent heterocycles whose photophysical properties, including large Stokes shifts, can be tuned for various applications. nih.gov
OLED Applications: While not specifically quinolizinones, related quinoline derivatives are used as ligands in phosphorescent complexes for organic light-emitting diodes (OLEDs). jetir.org Furthermore, the solid-state packing of quinacridone derivatives has been shown to directly impact their electroluminescent properties when used as dopants in OLEDs, providing a model for how quinolizinone-based materials could be employed. nih.gov
The table below details the photophysical properties of selected quinolizinone derivatives.
| Compound Type | Substituent/Structure | Emission Max (λem) | Quantum Yield (ΦF) | Reference |
| 3-Substituted 4H-quinolizin-4-one | Various | Not Specified | 0.04 - 0.36 | rsc.org |
| Helical Quinolizinium Salt | Various Aryl/Alkyl | 606 - 682 nm | 0.28 - 0.99 | rsc.org |
| Naphthoquinolizine | Fused Naphthyl group | Not Specified | High | kthmcollege.ac.in |
The strong fluorescence, high quantum yields, and tunable electronic structure of this compound and its derivatives make them highly promising for the development of next-generation optoelectronic materials.
Future Research Trajectories and Unaddressed Challenges
Emerging Synthetic Strategies for 3-Acetyl-quinolizin-4-one Analogues
The development of novel and efficient synthetic routes is paramount for exploring the chemical space around the this compound core. While classical methods exist, future research is expected to focus on more sophisticated and sustainable strategies to generate a diverse library of analogues for structure-activity relationship (SAR) studies.
Emerging strategies may include:
Catalytic C-H Activation: Rhodium(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes has been shown to produce highly functionalized 4H-quinolizin-4-ones. researchgate.net This approach, which involves a double C-H activation, offers a direct and atom-economical pathway to complex analogues from readily available starting materials. researchgate.net
Tandem and Cascade Reactions: The development of one-pot tandem reactions, such as the Horner-Wadsworth-Emmons olefination followed by cyclisation, provides a facile route to substituted 4H-quinolizin-4-ones. researchgate.net Similarly, cascade reactions, like the CsF-catalyzed [2+4] tandem annulation of aryne precursors with β-enamino diesters under continuous-flow conditions, represent a practical and efficient method for generating structural diversity. researchgate.net
Flow Chemistry: Continuous-flow synthesis offers advantages in safety, scalability, and reaction time for the production of quinolone derivatives. researchgate.net Applying this technology to the synthesis of this compound analogues could enable rapid library generation and optimization of reaction conditions.
Novel Scaffolds from Related Heterocycles: Methodologies used for synthesizing related heterocyclic systems, such as quinazolin-4-ones, could be adapted. For instance, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) and multi-component reactions are powerful tools for functionalizing heterocyclic cores and could be applied to quinolizinone precursors. researchgate.net
Novel Reactivity and Transformation Pathways of the Compound
The 3-acetyl group is a key functional handle that imparts significant reactivity to the quinolizin-4-one (B12971734) scaffold, opening avenues for a wide range of chemical transformations. Future research should focus on exploring novel reactions that leverage this functionality to construct complex molecular architectures.
Key areas for exploration include:
Synthesis of Fused Heterocyclic Systems: The acetyl group serves as an excellent synthon for constructing fused ring systems. For the related 3-acetyl-4-hydroxyquinolin-2(1H)-one, cyclocondensation with hydrazines has been used to furnish pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net Similar strategies could be applied to this compound to create novel fused pyrazole (B372694), isoxazole, or pyrimidine rings, significantly expanding the structural diversity and potential biological activity of the scaffold. researchgate.netnih.gov
Reactions at the Acetyl Moiety: The acetyl group itself is amenable to a variety of transformations. α-Halogenation, particularly bromination using N-bromosuccinimide (NBS), can produce a versatile intermediate, 3-(bromoacetyl)-quinolizin-4-one. nih.gov This intermediate can then be used in nucleophilic substitution reactions to introduce a wide array of functional groups or to synthesize further fused systems like imidazoles and benzofurans. nih.gov
Cycloaddition Reactions: Inspired by the reactivity of similar compounds like 3-acetylcoumarin, the potential for this compound to participate in cycloaddition reactions should be investigated. researchgate.net This could lead to the formation of novel polycyclic structures with unique stereochemistry.
Oxidation and Reduction: The selective oxidation of the acetyl group to an α-keto acid or its reduction to an ethyl or hydroxyethyl group can provide access to new classes of derivatives with altered electronic and steric properties. researchgate.net
The table below summarizes potential transformations based on the reactivity of analogous compounds.
| Starting Material Analogue | Reagent(s) | Product Type | Reference |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydrazines | Fused Pyrazole (Pyrazolo[4,3-c]quinolin-4(5H)-one) | researchgate.net |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | N-Bromosuccinimide (NBS) | α-Bromoacetyl derivative | nih.gov |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Selenium Dioxide | α-Keto acid | researchgate.net |
| 3-Acetyl-4-methoxyquinolinone | Hydroxylamine | Fused Isoxazole (Isoxazolo[4,5-c]quinolin-4(5H)one) | nih.gov |
| 3-Acetylcoumarin | Various reagents | Multicomponent and cycloaddition products | researchgate.net |
Advanced Computational Modeling for Deeper Understanding of its Reactivity and Interactions
Advanced computational modeling is an indispensable tool for gaining deeper insights into the electronic structure, reactivity, and intermolecular interactions of this compound and its derivatives. Future research will heavily rely on these in silico methods to rationalize experimental findings and guide the design of new compounds with tailored properties.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are fundamental for understanding the intrinsic properties of molecules. They can be used to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and reaction mechanisms with high accuracy. nih.gov For quinoline (B57606) and quinazolinone derivatives, DFT has been successfully used to analyze reactivity profiles, charge distribution via molecular electrostatic potential (MEP) surfaces, and predict spectroscopic properties. nih.govrsc.orgarabjchem.org Such studies on this compound could elucidate the roles of different substituents on its chemical reactivity and stability. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and interactions with other molecules, such as solvents or biological macromolecules, over time. nih.gov This method has been used to investigate the stability of quinoline derivatives in water and to model their binding interactions within the active sites of enzymes like 3-Phosphoinositide-dependent protein kinase-1 (PDK1). nih.govarabjchem.org
Molecular Docking: This technique is crucial for predicting the binding modes and affinities of small molecules to biological targets. Docking studies on quinazolinone derivatives have successfully identified key interactions with protein kinases, helping to explain their inhibitory activity. nih.govnih.gov Applying docking to this compound analogues against various potential targets would accelerate the discovery of new bioactive compounds.
The following table summarizes common computational methods and their applications in the study of related heterocyclic compounds.
| Computational Method | Application | Investigated Properties | Reference |
| Density Functional Theory (DFT) | Reactivity Analysis | HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), Global and Local Quantum-Molecular Descriptors | nih.govrsc.orgarabjchem.org |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | UV-Vis Absorption Spectra | rsc.orgnih.gov |
| Molecular Dynamics (MD) | Binding and Stability Simulation | Protein-Ligand Interactions, Interaction Energies with Solvent, Radial Distribution Functions (RDF) | nih.govarabjchem.org |
| Molecular Docking | Virtual Screening & Binding Mode Prediction | Binding Affinity (Docking Score), Key Amino Acid Interactions | nih.govnih.gov |
Exploration of Undiscovered Biological Targets and Mechanistic Insights
The quinolizinone, quinolinone, and quinazolinone scaffolds are known to exhibit a wide spectrum of biological activities, suggesting that this compound could interact with a variety of biological targets. nih.govresearchgate.netmdpi.com A significant future challenge is to move beyond known activities and explore novel therapeutic targets and the underlying mechanisms of action.
Potential research avenues include:
Multi-Kinase Inhibition: Many quinazolinone derivatives have been identified as potent inhibitors of multiple protein kinases involved in cancer signaling pathways, such as VEGFR, EGFR, and HER2. nih.gov The this compound scaffold should be screened against a broad panel of kinases to identify potential multi-targeted agents for cancer therapy. nih.govnih.gov
Epigenetic Targets: The quinazolinone core is also present in inhibitors of histone deacetylases (HDACs), which are important epigenetic targets in cancer. mdpi.com Exploring the potential of this compound derivatives as inhibitors of different HDAC isoforms represents a promising research direction.
Inhibition of DNA and Viral Enzymes: The related quinolone class of compounds are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov While distinct, the quinolizinone core could be explored for its potential to interact with these or other topoisomerases, including human topoisomerases relevant to cancer. nih.govresearchgate.net Furthermore, given the known antiviral properties of some quinolizinones, screening against viral enzymes like integrase or reverse transcriptase is warranted. researchgate.netmdpi.com
Mechanistic Studies: Once a biological activity is identified, detailed mechanistic studies are crucial. This includes investigating the mode of enzyme inhibition, studying effects on cell cycle progression, and analyzing the induction of apoptosis through the monitoring of key proteins like caspases and Bcl-2 family members. nih.gov
The table below lists potential biological targets based on the known activities of structurally related scaffolds.
| Target Class | Specific Examples | Related Scaffold | Potential Therapeutic Area | Reference |
| Protein Kinases | VEGFR, EGFR, HER2, CDK2, BRAFV600E | Quinazolin-4-one | Cancer | nih.govnih.gov |
| DNA Interacting Enzymes | DNA Gyrase, Topoisomerase IV | Quinolone | Bacterial Infections | nih.gov |
| Epigenetic Modulators | Histone Deacetylase 6 (HDAC6) | Quinazolin-4-one | Cancer | mdpi.com |
| Metabolic Enzymes | Dipeptidyl peptidase-4 (DPP-4) | 4(3H)-quinazolinone | Cancer, Diabetes | mdpi.com |
Multidisciplinary Research Opportunities Involving this compound in Emerging Fields
The unique physicochemical properties of the quinolizin-4-one scaffold extend its potential utility beyond medicinal chemistry into emerging multidisciplinary fields like materials science and chemical biology.
Future opportunities include:
Luminescent Materials and Bioimaging: Quinazolinone derivatives have been recognized for their favorable luminescence properties, leading to their development as fluorescent probes and reagents for biological imaging. rsc.org The 4H-quinolizin-4-one core also possesses fluorescent properties, with quantum yields dependent on the substitution pattern. researchgate.net Future work should focus on synthesizing this compound analogues with optimized photophysical properties (e.g., large Stokes shifts, high quantum yields) for use as:
Fluorescent Probes: Designing derivatives that exhibit changes in fluorescence upon binding to specific metal ions, anions, or biomolecules.
Bioimaging Agents: Developing low-toxicity, cell-permeable probes for imaging specific organelles or cellular processes. rsc.org
Chemosensors: The heterocyclic nature and the presence of coordinating atoms (nitrogen and oxygen) make the scaffold a candidate for the development of chemical sensors. Research could focus on creating derivatives that show a selective colorimetric or fluorometric response to specific analytes.
Conjugation to Nanomaterials: For advanced applications, fluorescent quinolizinone derivatives could be conjugated to nanoparticles, such as magnetic nanoparticles, to create multimodal probes for combined imaging modalities (e.g., fluorescence and MRI). rsc.org This integration of a molecular probe with nanotechnology opens up new possibilities for diagnostics and targeted therapies.
This multidisciplinary approach, combining organic synthesis, photophysics, materials science, and cell biology, will be crucial for unlocking the full potential of the this compound scaffold in cutting-edge scientific and technological applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Acetyl-quinolizin-4-one, and how can its purity be validated?
- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of quinoline precursors followed by acetylation. For example, analogous quinoline derivatives are synthesized via condensation of substituted anilines with ketones or aldehydes under acidic conditions, followed by purification via column chromatography . Purity validation requires analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as demonstrated for structurally similar compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology : Essential techniques include:
- 1H/13C NMR : To confirm proton and carbon environments, particularly the acetyl group and quinoline backbone .
- FT-IR : To identify functional groups (e.g., C=O stretch of the acetyl moiety) .
- ESI-MS : To verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline): For unambiguous structural confirmation, though not explicitly cited in the evidence, analogous quinoline derivatives often use this method .
Q. What structural features of this compound influence its reactivity in further functionalization?
- Methodology : The acetyl group at position 3 and the electron-deficient quinoline ring dictate reactivity. Electrophilic substitution is favored at the quinoline’s pyridinic nitrogen, while the acetyl group can undergo nucleophilic additions or serve as a directing group in cross-coupling reactions. Comparative studies on chloro- and methoxy-substituted quinolines highlight the role of substituents in modulating reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodology :
- Catalyst screening : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling reactions in quinoline systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Stepwise heating (e.g., 80–120°C) minimizes side reactions during cyclization .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust parameters dynamically .
Q. How should researchers address discrepancies in spectral data for this compound analogs?
- Methodology : Contradictions in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Solutions include:
- Repetitive purification : Use preparative HPLC to isolate pure fractions .
- Deuterated solvent trials : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (not directly cited but inferred from best practices).
Q. What strategies are effective for evaluating the bioactivity of this compound in drug discovery?
- Methodology :
- In vitro assays : Test antimicrobial or anticancer activity using cell viability assays (e.g., MTT) against model cell lines .
- Structure-activity relationship (SAR) : Modify the acetyl group or quinoline core and compare bioactivity trends .
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock, though evidence focuses on experimental SAR .
Q. How can computational models guide the design of this compound derivatives with enhanced properties?
- Methodology :
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., DNA topoisomerases) to prioritize synthetic targets .
- QSAR modeling : Correlate substituent effects with bioactivity using regression analysis .
Data Contradiction and Replication
Q. How should conflicting reports on the biological activity of this compound be resolved?
- Methodology :
- Replication studies : Repeat assays under standardized conditions (e.g., fixed cell lines, incubation times) .
- Meta-analysis : Compare data across studies to identify confounding variables (e.g., solvent used in bioassays) .
- Collaborative validation : Share samples with independent labs to verify results, as seen in multi-institutional pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
